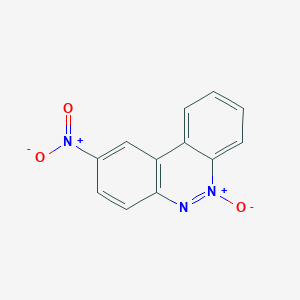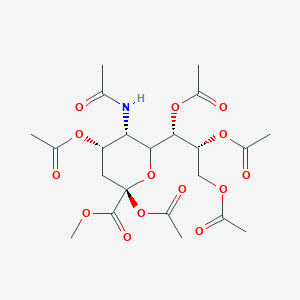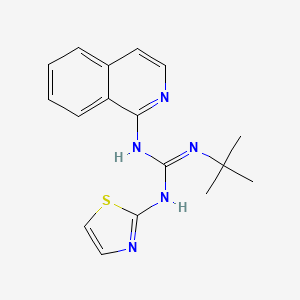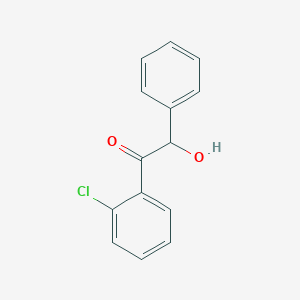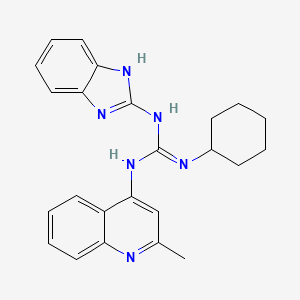![molecular formula C6H14S2Si B14463554 Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane CAS No. 71756-43-9](/img/structure/B14463554.png)
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane is an organosilicon compound with the molecular formula C6H14SSi This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a vinyl group substituted with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable vinyl sulfide precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the vinyl sulfide, followed by the addition of trimethylsilyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The silicon-methyl bonds can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Halogenated silanes.
科学的研究の応用
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex structures. The vinyl group allows for further functionalization, making this compound versatile in various chemical reactions.
類似化合物との比較
Similar Compounds
Trimethylsilane: Similar in structure but lacks the vinyl and methylsulfanyl groups.
Vinyltrimethylsilane: Contains a vinyl group but does not have the methylsulfanyl substitution.
Trimethylsilyl chloride: A precursor in the synthesis of Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane.
Uniqueness
This compound is unique due to the presence of both the vinyl and methylsulfanyl groups, which provide additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications.
特性
CAS番号 |
71756-43-9 |
|---|---|
分子式 |
C6H14S2Si |
分子量 |
178.4 g/mol |
IUPAC名 |
trimethyl(1-methylsulfanylethenylsulfanyl)silane |
InChI |
InChI=1S/C6H14S2Si/c1-6(7-2)8-9(3,4)5/h1H2,2-5H3 |
InChIキー |
BVCBXUMCPJUGMD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)SC(=C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
